1-Ethyl-3-Methoxy-Pyrazole-4-Carboxylic Acid: Structural Analysis and Synthetic Utility
1-Ethyl-3-Methoxy-Pyrazole-4-Carboxylic Acid: Structural Analysis and Synthetic Utility
Topic: Chemical Structure and Properties of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid (CAS Registry Number: 138907-76-3 [inferred from analogs/patents] or specific intermediate identifiers like ANTMDPWLCZCHCS-UHFFFAOYSA-N ) is a critical heterocyclic scaffold in medicinal chemistry. Characterized by a pyrazole core substituted with an ethyl group at the N1 position, a methoxy group at the C3 position, and a carboxylic acid moiety at the C4 position, this compound serves as a versatile building block for kinase inhibitors (e.g., ASK1 inhibitors) and agrochemical agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.
Chemical Structure & Electronic Properties
Structural Identity
The molecule consists of a five-membered aromatic pyrazole ring. The regiochemistry is specific:
-
Position 1 (N): Substituted with an Ethyl group (
), imparting lipophilicity and preventing tautomerization at the nitrogen. -
Position 3 (C): Substituted with a Methoxy group (
), which acts as an electron-donating group (EDG) via resonance, influencing the electron density of the ring. -
Position 4 (C): Substituted with a Carboxylic Acid (
), the primary reactive center for amidation or esterification.
SMILES: CCN1N=C(OC)C(C(=O)O)=C1 InChIKey: ANTMDPWLCZCHCS-UHFFFAOYSA-N[1]
Electronic Distribution
The 3-methoxy group donates electron density into the pyrazole ring, making the C4 position slightly more electron-rich compared to an unsubstituted pyrazole. However, the electron-withdrawing nature of the C4-carboxylic acid counterbalances this, stabilizing the molecule. The N1-ethyl group exerts a positive inductive effect (+I), slightly increasing the basicity of the N2 nitrogen, although the overall basicity is low due to the aromatic system.
Physicochemical Properties (Calculated & Experimental)
| Property | Value (Approx./Calc.) | Significance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 170.17 g/mol | Fragment-based drug design suitability |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential |
| pKa (Acid) | ~3.5 – 4.0 | Typical for pyrazole-4-carboxylic acids; exists as anion at physiological pH |
| pKa (Base) | ~1.5 – 2.0 | Protonation of N2 requires highly acidic conditions |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding |
| H-Bond Acceptors | 4 (N2, OMe, C=O, OH) | Versatile interaction points |
Synthetic Pathways[3]
The synthesis of 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid generally follows two primary strategies: Cyclization (De Novo) or Functionalization of a pre-formed pyrazole core.
Strategy A: Alkylation of 3-Hydroxy-Pyrazole Precursors
This is the most common laboratory-scale route, offering high regioselectivity if conditions are controlled.
-
Starting Material: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.
-
Step 1 (O-Methylation): Reaction with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g.,
) to form the 3-methoxy derivative. Note: Selective O-alkylation over N-alkylation is achieved by using non-polar solvents or specific bases. -
Step 2 (N-Ethylation): Alkylation at N1 using ethyl iodide (
) or ethyl bromide. Regioisomers (N1 vs. N2 alkylation) must be separated, though N1 is often favored sterically and electronically in 3-alkoxy systems. -
Step 3 (Hydrolysis): Saponification of the ethyl ester using
or followed by acidification to yield the free acid.
Strategy B: Cyclization (Vilsmeier-Haack Approach)
Used for industrial scale-up to avoid isomer separation issues.
-
Condensation of ethyl hydrazinoacetate (or N-ethyl hydrazine) with an appropriate electron-rich alkene or propiolate derivative.
Visualization of Synthesis Flow
Caption: Step-wise synthetic pathway from commercially available pyrazole esters to the target acid.
Reactivity & Derivatization
The carboxylic acid functionality at C4 is the primary handle for chemical modification.
Amide Coupling
The acid is readily converted to amides using standard coupling reagents (HATU, EDC/HOBt). This is the most frequent reaction in drug discovery, linking the pyrazole core to amine-bearing pharmacophores (e.g., in ASK1 inhibitors).
-
Protocol: Dissolve acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir 10 min. Add amine (1.1 eq).
Decarboxylation
At high temperatures (>200°C) or under specific metal-catalyzed conditions, the carboxylic acid group can be removed, yielding 1-ethyl-3-methoxy-pyrazole. This is generally an unwanted side reaction during high-temperature processing.
Electrophilic Aromatic Substitution
The C5 position (the only remaining aromatic hydrogen) is susceptible to electrophilic attack (e.g., halogenation with NBS/NIS), allowing further functionalization of the ring.
Applications in Drug Discovery
This specific scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinases. The 3-methoxy group often occupies a small hydrophobic pocket (gatekeeper residue interaction).
-
ASK1 Inhibitors: Patent literature (e.g., US 11,542,278) identifies N1-alkyl-3-alkoxy-pyrazole-4-carboxamides as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target for neurodegenerative and inflammatory diseases.
-
Agrochemicals: Used as an intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides.
Experimental Protocol: Hydrolysis of Ester Precursor
A standard operating procedure for converting the ethyl ester intermediate to the final acid.
Objective: Isolate 1-Ethyl-3-methoxy-pyrazole-4-carboxylic acid from Ethyl 1-ethyl-3-methoxy-pyrazole-4-carboxylate.
-
Dissolution: Charge a 100 mL round-bottom flask with Ethyl 1-ethyl-3-methoxy-pyrazole-4-carboxylate (1.0 g, 5.0 mmol) and Tetrahydrofuran (THF, 10 mL).
-
Base Addition: Add a solution of Lithium Hydroxide Monohydrate (LiOH·H2O, 0.42 g, 10.0 mmol) dissolved in Water (5 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS until the ester starting material is consumed.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (10 mL).
-
Cool to 0°C in an ice bath.
-
Acidify dropwise with 1N HCl to pH ~2–3. A white precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C overnight.
-
Yield: Expected yield 85–95%. Appearance: White crystalline solid.
References
-
PubChem. Compound Summary: Ethyl 3-amino-1H-pyrazole-4-carboxylate (Analog Reference). National Library of Medicine. Available at: [Link]
-
Google Patents. Synthesis of 1-alkyl-3-alkoxypyrazole derivatives (US Patent 11,542,278).[2] Available at: [2]
- Google Patents.CN113227070A - ASK1 Inhibitors containing 1-ethyl-3-methoxypyrazole moiety.
